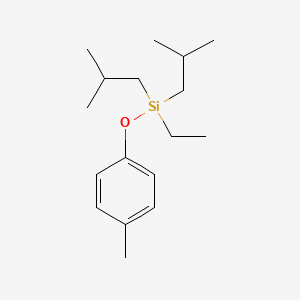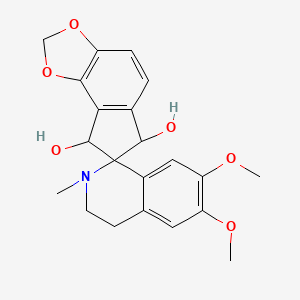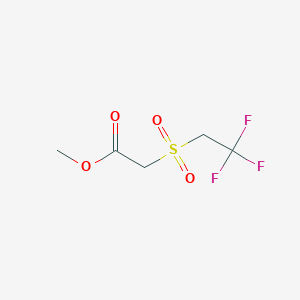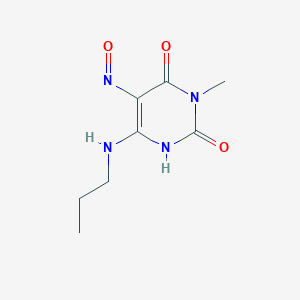
9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a dioxolane ring and a nonanol chain with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dioxolan-2-yl)nonan-1-ol typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol. This reaction is usually catalyzed by an acid. The nonanol chain can be introduced through subsequent reactions involving appropriate alkylation or reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetalization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Dioxolan-2-yl)nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dioxolane ring can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield aldehydes or ketones, while reduction could produce various alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, 9-(1,3-Dioxolan-2-yl)nonan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways .
Industry
In industry, 9-(1,3-Dioxolan-2-yl)nonan-1-ol can be used in the production of polymers, surfactants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 9-(1,3-Dioxolan-2-yl)nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and nonanol chain can modulate the activity of these targets, leading to various biochemical effects. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-nonanol: Similar in structure but lacks the sulfonic acid group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring but with different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different functional groups.
Uniqueness
The uniqueness of 9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid lies in its combination of a dioxolane ring, a nonanol chain, and a sulfonic acid group.
Properties
CAS No. |
59043-32-2 |
|---|---|
Molecular Formula |
C19H32O6S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
9-(1,3-dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H24O3.C7H8O3S/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,1-11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
KIWHRXLDQGHZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)


